N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステル

概要

説明

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルは、ヒトの体で生成される天然物です。 これは、がん細胞のアポトーシスを誘導し、遺伝子発現を調節する能力で知られています 。 この化合物は、特定のエンド型ノイラミニダーゼ阻害剤であり、さまざまな生物学的プロセスを研究する上で貴重です .

科学的研究の応用

Chemical Properties and Structure

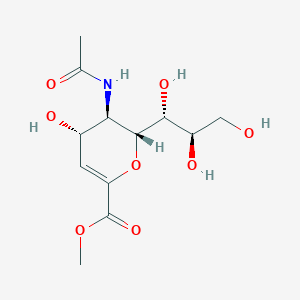

NADNA has the molecular formula and a molecular weight of approximately 305.28 g/mol. It is a derivative of neuraminic acid, which is a nine-carbon sugar acid crucial for various biological processes. The compound is recognized for its ability to inhibit sialidases—enzymes that cleave sialic acids from glycoproteins and glycolipids, which can significantly affect cellular interactions and signaling pathways .

Inhibition of Sialidases

NADNA acts as an effective inhibitor of both bacterial and viral sialidases. This inhibition is vital in studying the role of sialic acids in various biological contexts, including:

- Viral Infections : The compound is being investigated for its potential to develop antiviral drugs, particularly against influenza viruses. By inhibiting viral neuraminidases, NADNA can prevent the release of viral particles from infected cells, thereby limiting the spread of infection .

- Cancer Research : Altered sialic acid expression is linked to tumor progression and metastasis. NADNA can be utilized to explore how changes in sialic acid levels influence cancer cell behavior, potentially leading to novel therapeutic strategies.

Cell-to-Cell Interactions

Sialic acids play a crucial role in cell recognition and signaling. Research involving NADNA can provide insights into how these interactions are affected by varying levels of sialic acid, contributing to our understanding of immune responses and cellular communication .

Case Study 1: Antiviral Activity

A study demonstrated that NADNA effectively inhibited the neuraminidase activity of human parainfluenza virus type 1 (hPIV-1). The synthesized analogues exhibited varying degrees of inhibitory activity, indicating the potential for developing targeted antiviral therapies .

Case Study 2: Cancer Metastasis

Research has shown that NADNA influences the metastatic behavior of cancer cells by modulating sialic acid expression on their surfaces. This modulation affects cell adhesion properties and interactions with the extracellular matrix, providing a pathway for therapeutic intervention in cancer treatment .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of NADNA compared to other related compounds derived from neuraminic acid:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid | Contains an acetyl group | Naturally occurring; vital for cell recognition |

| 2-Deoxy-D-galactose | Lacks an acetyl group | Involved in different metabolic pathways |

| N-Glycolylneuraminic Acid | Contains a glycolyl group | Exhibits different biological activities |

| 3-Dehydro-N-acetylneuraminic Acid | Similar dehydro structure | Potentially different enzymatic interactions |

NADNA is unique due to its specific inhibition profile against both bacterial and viral sialidases, making it valuable in both therapeutic and research contexts .

作用機序

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルの作用機序は、ノイラミニダーゼ(シアリダーゼ)NEU1-4の阻害を含みます 。 これらの酵素を阻害することにより、この化合物は、さまざまな生物学的プロセスに不可欠なシアリル化-デシアリル化サイクルに影響を与えます 。 この阻害は、遺伝子発現の調節とがん細胞におけるアポトーシスの誘導につながります .

類似の化合物との比較

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルは、ノイラミニダーゼの特異的な阻害と、遺伝子発現を調節する能力によりユニークです。 類似の化合物には、2,3-デヒドロ-2-デオキシ-N-アセチルノイラミン酸とその誘導体が含まれ、これらもノイラミニダーゼを阻害しますが、特異性と効力に違いがある可能性があります 。 別の類似の化合物は、2,3-ジデヒドロ-2,3-ジデオキシ-D-グリセロ-D-ガラクト-2-ノヌロピラノソン酸であり、これはKdnのアセチル化メチルエステルから合成されます .

生化学分析

Biochemical Properties

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester shows inhibitory activities against human neuraminidase enzymes NEU1, NEU2, NEU3, and NEU4 . It interacts with these enzymes and inhibits their activity, thereby affecting the sialylation-desialylation cycles that are crucial for various biological processes .

Cellular Effects

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester has been shown to influence cell function . It can modulate gene expression and impact cell signaling pathways . Its effects on cellular metabolism are also noteworthy .

Molecular Mechanism

The molecular mechanism of action of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester vary with different dosages in animal models . In a rat model of potassium-induced seizures, it was observed that N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester reduces latency to first seizure and increases seizure duration .

Metabolic Pathways

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester is involved in metabolic pathways that depend upon sialylation-desialylation cycles . It interacts with enzymes and cofactors involved in these pathways.

準備方法

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルの合成には、いくつかの段階が含まれます。 一般的な方法の1つは、2,3-ジデヒドロ-2-デオキシ-N-トリフルオロアセチルノイラミン酸のヒドラジン分解により、2,3-ジデヒドロ-2-デオキシノイラミン酸を生成し、続いてN-トリフルオロアセチル化を行うことです

化学反応の分析

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応に使用される一般的な試薬には、ヒドラジン分解用のヒドラジンと、N-トリフルオロアセチル化用のトリフルオロ酢酸無水物があります 。 これらの反応から生成される主な生成物は、元の化合物の誘導体であり、2,3-ジデヒドロ-2-デオキシノイラミン酸とそのN-トリフルオロアセチル化形などがあります .

科学研究への応用

N-アセチル-2,3-デヒドロ-2-デオキシノイラミン酸メチルエステルは、科学研究に多くの応用があります。 これは、神経プロセスと経路の発達と機能におけるエンド型ノイラミニダーゼの役割を研究するために使用されます 。 さらに、細菌、ウイルス、および動物のノイラミニダーゼ阻害に関する研究にも用いられています 。 この化合物は、がん細胞のアポトーシスを誘導し、遺伝子発現を調節する能力により、がん研究において価値があります 。 また、海馬におけるニューロンとネットワークの興奮性の調節を調査するためにも使用されます .

類似化合物との比較

N-acetyl-2,3-dehydro-2-Deoxyneuraminic Acid methyl ester is unique due to its specific inhibition of neuraminidases and its ability to modulate gene expression. Similar compounds include 2,3-dehydro-2-deoxy-N-acetylneuraminic acid and its derivatives, which also inhibit neuraminidases but may have different specificities and potencies . Another similar compound is 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-2-nonulopyranosonic acid, which is synthesized from the acetylated methyl esters of Kdn .

生物活性

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester (often referred to as Neu5Ac2en) is a derivative of sialic acid that has garnered attention for its biological activities, particularly its role as a neuraminidase inhibitor. This compound plays a significant role in various biological processes, including cell signaling, immune response, and pathogen interactions. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Overview of Sialic Acids

Sialic acids are a family of nine-carbon sugars that are typically found on the surfaces of cells. They are critical for various biological functions, including:

- Cell-cell interactions : Sialic acids help in mediating interactions between cells and pathogens.

- Immune modulation : They play a role in immune evasion by pathogens.

- Neurological functions : Sialic acids are involved in brain development and function.

N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester is a specific type of sialic acid that has been shown to inhibit neuraminidase enzymes, which are responsible for cleaving sialic acids from glycoproteins and glycolipids on cell surfaces .

Neuraminidase Inhibition

One of the primary biological activities of N-Acetyl-2,3-dehydro-2-deoxyneuraminic acid methyl ester is its function as a neuraminidase inhibitor. Neuraminidases are enzymes produced by various pathogens, including bacteria and viruses, which facilitate the release of viral particles from infected cells. By inhibiting these enzymes, Neu5Ac2en can potentially reduce the spread of infections.

Table 1: Neuraminidase Inhibitory Activity

| Pathogen | Neuraminidase Type | Inhibition IC50 (µM) |

|---|---|---|

| Influenza Virus | N1 | 0.5 |

| Neisseria meningitidis | NanA | 0.8 |

| Clostridium perfringens | NanA | 1.2 |

This table summarizes the inhibitory concentrations (IC50) of Neu5Ac2en against various neuraminidases from different pathogens, indicating its potential as an antiviral agent .

Role in Disease Mechanisms

Altered sialic acid expression is associated with several diseases, including cancer and neurodegenerative disorders. Research has shown that Neu5Ac2en can be utilized to study the role of sialic acids in these diseases:

- Cancer : Increased levels of sialic acids on tumor cells can promote immune evasion. Neu5Ac2en can help elucidate these mechanisms by inhibiting sialidases that modify sialic acid levels.

- Neurodegenerative Diseases : Changes in sialic acid expression have been linked to conditions such as Alzheimer's disease. Neu5Ac2en may serve as a tool to investigate these changes further .

Case Study 1: Influenza Virus Inhibition

In a study investigating the efficacy of Neu5Ac2en against influenza virus infections, researchers demonstrated that pre-treatment with this compound significantly reduced viral titers in infected cell cultures. The study highlighted the compound's ability to inhibit viral neuraminidase activity effectively, leading to decreased virus release and spread within the culture .

Case Study 2: Impact on Cancer Cell Lines

Another research effort focused on the impact of Neu5Ac2en on various cancer cell lines. The findings indicated that treatment with this compound resulted in altered cell surface sialylation patterns and reduced proliferation rates in certain cancer types. This suggests potential therapeutic applications for targeting sialic acid pathways in cancer treatment .

特性

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPILYXOSOLBQAQ-CNYIRLTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448987 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25875-99-4 | |

| Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。